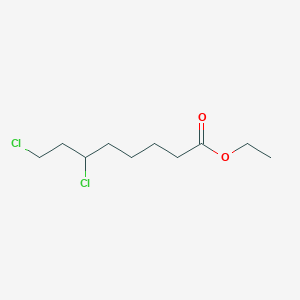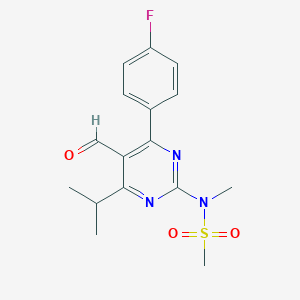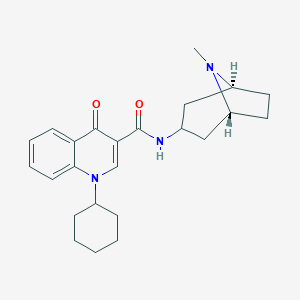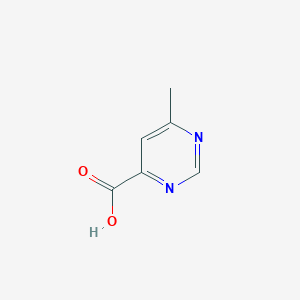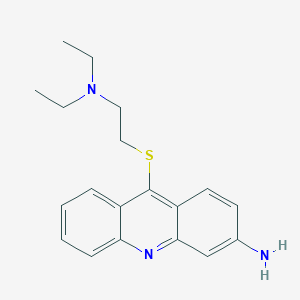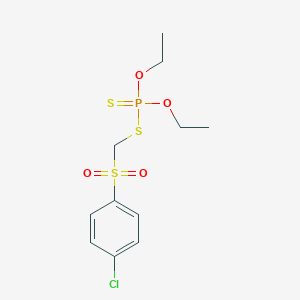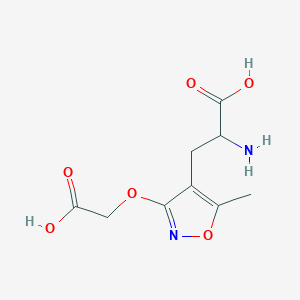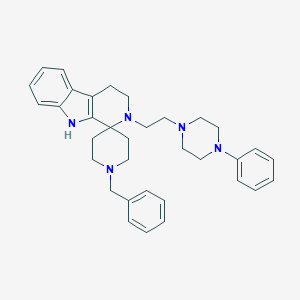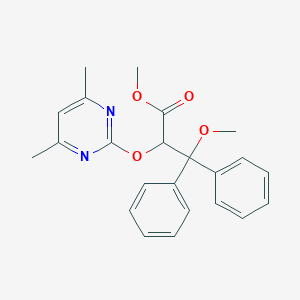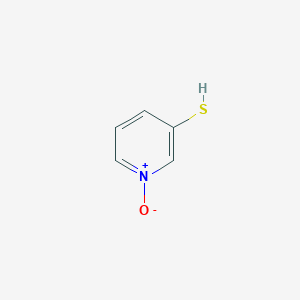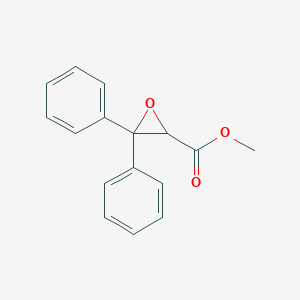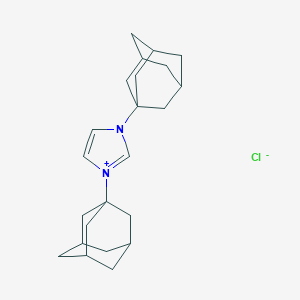
1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride (DAIC) is a novel organic compound that has been studied for its potential applications in various scientific fields. DAIC has been used as a reagent in organic synthesis and as a research tool in biochemistry and physiology.
Applications De Recherche Scientifique
Applications in Corrosion Inhibition
Imidazoline derivatives, closely related to 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride, are extensively employed as corrosion inhibitors due to their effective bonding with metal surfaces. These compounds are characterized by a 5-membered heterocyclic ring and a long hydrocarbon chain, contributing to their ability to form a hydrophobic film on surfaces, thus protecting them from corrosion. Their chemical structure and properties, synthesis processes, and performance evaluations in various corrosive media have been thoroughly reviewed, indicating their significance in the petroleum industry (Sriplai & Sombatmankhong, 2023).
Applications in Material Science
This compound is related to the family of imidazolium-based compounds, which are integral in the development of zeolite imidazolate frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs). These frameworks are renowned for their remarkable physicochemical properties, paving the way for their utilization in various applications. The use of electrospinning as a method for the synthesis of one-dimensional fibrous materials, including ZIFs, has been extensively reviewed, highlighting the potential of these materials in diverse applications and setting a new direction for research in the field (Sankar et al., 2019).
Applications in Ionic Liquid Research
Imidazolium salts are pivotal in the synthesis and application of ionic liquids. These compounds form a two-phase system that facilitates product separation from the catalyst and can be reused without loss of activity or the need for regeneration. The strength of metal-chlorinated ionic liquids, allowing transformations at low temperatures, positions these ionic liquids as crucial components in alternative chemical processes. This review encapsulates the synthesis, properties, and potential uses of imidazolic ionic liquids in various reactions, underscoring their role in green chemistry protocols (Macaev, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
The high reactivity of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride and its derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . This opens up new avenues for research and practical applications in the field of chemistry.
Mécanisme D'action
Target of Action
It’s known that adamantane derivatives have a broad range of potential targets due to their high reactivity . These compounds are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
Imidazole derivatives are known to show a broad range of chemical and biological properties . They are amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, imidazole shows two equivalent tautomeric forms .
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that imidazole derivatives might interact with these biochemical pathways.
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Propriétés
IUPAC Name |
1,3-bis(1-adamantyl)imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h1-2,15-21H,3-14H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYVTILCOIEOP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370573 |
Source


|
| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131042-78-9 |
Source


|
| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the presence of β-cyclodextrin affect the chemical behavior of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride in solution?
A1: The research demonstrates that β-cyclodextrin forms inclusion complexes with this compound in solution. [] This encapsulation has been shown to inhibit the hydrogen/deuterium exchange at the C(2) position of the imidazolium ring in D2O. [] Essentially, the cyclodextrin acts as a protective cage, modifying the imidazolium salt's environment and hindering the C(2)-proton's accessibility for exchange. This finding highlights the potential of supramolecular encapsulation with β-cyclodextrin as a tool to modulate the reactivity and properties of this compound and similar compounds.
Q2: What analytical techniques were employed to study the interaction between this compound and β-cyclodextrin?
A2: The researchers utilized a combination of techniques to confirm and characterize the formation of inclusion complexes between this compound and β-cyclodextrin. These techniques included:
- Nuclear Magnetic Resonance (NMR): Both 1D and 2D 1H NMR spectroscopy were used to analyze the changes in chemical shifts and signal patterns upon complexation, providing structural insights into the interaction. []
- Electrospray Ionization High-Resolution Mass Spectrometry (ESI/HRMS): This technique confirmed the formation of the inclusion complex in the gas phase by detecting the mass-to-charge ratio of the complex. []
- Molecular Modelling: Computational modeling studies were conducted to visualize the structure of the complex and further understand the interactions between the host (β-cyclodextrin) and the guest (this compound) molecule. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
